![molecular formula C19H23N5OS B12578736 n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n'-(2-ethylbutyl)urea CAS No. 607711-31-9](/img/structure/B12578736.png)
n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n'-(2-ethylbutyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n’-(2-ethylbutyl)urea is a synthetic organic compound that belongs to the class of thienopyrimidines
Méthodes De Préparation
The synthesis of n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n’-(2-ethylbutyl)urea typically involves the reaction of thiophene derivatives with isocyanates. One common method includes the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA). The reaction conditions often involve heating the reactants in solvents like xylene or toluene, sometimes with the use of desiccants like calcium chloride .
Analyse Des Réactions Chimiques
n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n’-(2-ethylbutyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, where the amino group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n’-(2-ethylbutyl)urea has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thienopyrimidine derivatives.
Biology: The compound exhibits various biological activities, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets, such as kinases and other enzymes.
Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics
Mécanisme D'action
The mechanism of action of n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n’-(2-ethylbutyl)urea involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to various downstream effects, including the modulation of cellular signaling pathways and the regulation of gene expression .
Comparaison Avec Des Composés Similaires
n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n’-(2-ethylbutyl)urea can be compared with other thienopyrimidine derivatives, such as:
4-Aminothieno[2,3-d]pyrimidine: Similar in structure but lacks the phenyl and ethylbutyl groups, which may affect its biological activity and solubility.
4-Aminothieno[3,2-d]pyrimidine: Another isomer with different positioning of the nitrogen atoms in the pyrimidine ring, leading to variations in its chemical reactivity and biological properties.
4-Aminothieno[3,4-d]pyrimidine: This compound has a different ring fusion pattern, which can influence its interaction with molecular targets and its overall stability
Propriétés
Numéro CAS |
607711-31-9 |
|---|---|
Formule moléculaire |
C19H23N5OS |
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
1-[4-(4-aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-3-(2-ethylbutyl)urea |
InChI |
InChI=1S/C19H23N5OS/c1-3-12(4-2)9-21-19(25)24-14-7-5-13(6-8-14)15-10-26-18-16(15)17(20)22-11-23-18/h5-8,10-12H,3-4,9H2,1-2H3,(H2,20,22,23)(H2,21,24,25) |
Clé InChI |
ORQSKLVAAULMSJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)CNC(=O)NC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


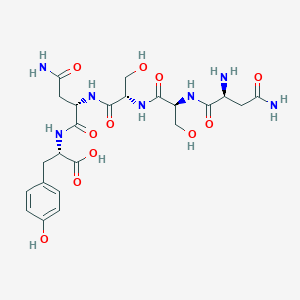
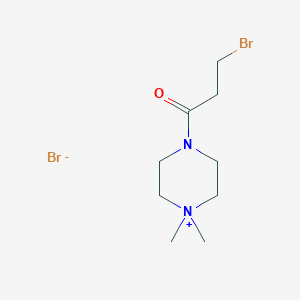

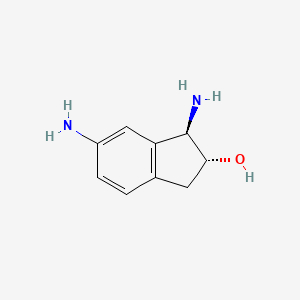


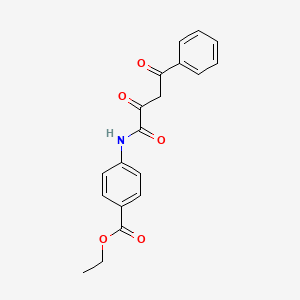
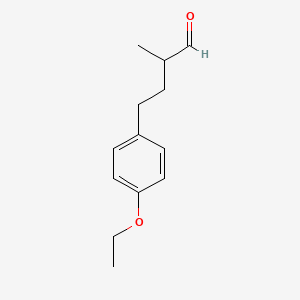
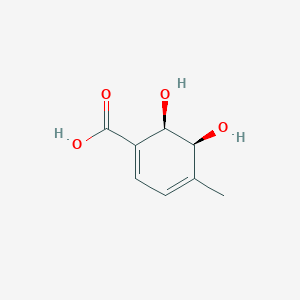
![1-Azatricyclo[7.2.0.03,6]undecane](/img/structure/B12578735.png)
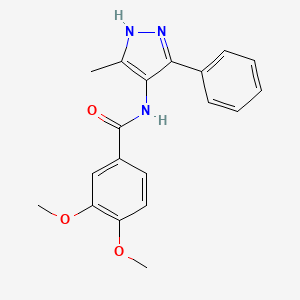
![Benzoic acid, 6-[[(1,4-dioxopentyl)oxy]methyl]-3-methoxy-2-nitro-](/img/structure/B12578744.png)
![5-({4-[2-({[6-(4-Methoxyphenoxy)pyrimidin-4-yl]methyl}amino)ethoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B12578745.png)
![Acetamide,N-cyclopropyl-2-[[2-(4-fluorophenyl)-8-methyl-4-quinazolinyl]thio]-](/img/structure/B12578746.png)
